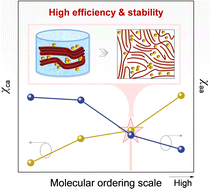Tuning the solution aggregation and molecular order for efficient and thermally stable polymer solar cells†
Energy & Environmental Science Pub Date: 2023-10-31 DOI: 10.1039/D3EE02354K
Abstract
The best-performing active layers for organic photovoltaics generally include semi-paracrystalline polymers. However, the solution aggregation and molecular order correlations of these photovoltaic blends and how they control the photovoltaic performance and operational stability remain elusive. Here, we show that the crystalline-amorphous interaction parameter plays a crucial role in determining the structure and performance of organic photovoltaic blends featuring semi-paracrystalline polymers. Solution small-angle neutron scattering and microstructure results reveal that the molecularly ordered 2D semi-paracrystalline polymer system P5TCN:Y6 achieves stronger aggregate rigidity in the blend solutions and inherits it in the films to form “locked” crystalline domains and intercrystalline links, which lead to the top-tier values and excellent thermal stability for polythiophene solar cells. By establishing correlations between various interaction parameters and solution structure parameters, we provide a comprehensive understanding of changes in aggregate rigidity of semi-paracrystalline polymers upon blending with nonfullerene acceptors and relationships between solution aggregation and performance of organic solar cells.


Recommended Literature
- [1] Enhanced field-emission of silver nanoparticle–graphene oxide decorated ZnO nanowire arrays
- [2] The determination of thiourea by oxidation with selenious acid
- [3] Inside front cover
- [4] Epitaxial growth of GaN films on unconventional oxide substrates
- [5] Femtosecond infrared spectroscopy of chlorophyll f-containing photosystem I†
- [6] A fluorescence on–off sensor for Cu2+ and its resultant complex as an off–on sensor for Cr3+ in aqueous media†
- [7] Disordered peptide chains in an α-C-based coarse-grained model†
- [8] An unprecedented {Cu II14Te IV10} core incorporated in a 36-tungsto-4-silicate polyoxometalate with visible light-driven catalytic hydrogen evolution activity†
- [9] Front cover
- [10] Direct determination of trace metals in sea-water using electrothermal vaporization inductively coupled plasma mass spectrometry

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 11100-24-6









